molecular formula C12H18F3N3O4 B2490988 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid CAS No. 1354953-64-2

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid

Cat. No. B2490988
CAS RN: 1354953-64-2
M. Wt: 325.288
InChI Key: ROOQQKWALRIWOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidin-2-one derivatives involves complex organic reactions, including nucleophilic addition-cyclization processes and formal N-H insertion reactions facilitated by trifluoroacetic acid (TFA). For instance, an efficient approach to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones has been developed through a nucleophilic addition-cyclization process of N, O-acetal with ynamides, showcasing the versatility of pyrrolidin-2-one frameworks in synthetic chemistry (Han et al., 2019). Moreover, TFA-mediated intramolecular formal N-H insertion reactions with amino-α-diazoketones have been utilized for the synthesis of optically pure pyrrolidinones and piperidinones, indicating TFA's role in promoting specific organic transformations (Yang et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a pyrrolidin-2-one core, often modified with various substituents to achieve desired chemical properties. Crystal structure analysis and density functional theory (DFT) calculations are common methods used to determine and predict the molecular geometries of these compounds. For example, synthesis and structural characterization of nitrogenous compounds have been confirmed by various spectroscopic methods, offering insights into the molecular frameworks of related substances (Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving "1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid" derivatives can include cyclizations, insertions, and substitutions, facilitated by the reactivity of the pyrrolidin-2-one ring and the piperazine moiety. These compounds can undergo transformations under various conditions to yield structures with potential biological activity. For example, the transformation of donor-acceptor cyclopropanes and cyclobutanes in the presence of MgI2 as a Lewis acid into pyrrolidines and piperidines showcases the synthetic utility of these compounds (Garve et al., 2017).

Scientific Research Applications

Anticancer Potential

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one derivatives have been evaluated for their potential in anticancer treatments. A study demonstrated that specific derivatives showed promising anticancer activities against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).

Anticonvulsant Activities

Several derivatives of 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one have been synthesized and tested for their anticonvulsant activities. Research findings indicate that these compounds exhibit potential as anticonvulsant agents, with certain compounds showing high efficacy in seizure models (Rybka et al., 2017).

Antiarrhythmic and Antihypertensive Effects

Some 1-substituted pyrrolidin-2-one derivatives, closely related to the compound , have shown significant antiarrhythmic and antihypertensive activities. These effects may be related to their alpha-adrenolytic properties, suggesting potential applications in cardiovascular disease treatment (Malawska et al., 2002).

Role in Proteome Analysis

Piperazine-based derivatives, including those related to 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one, have been utilized in the derivatization of carboxyl groups on peptides. This enhances the ionization efficiency in mass spectrometry, aiding in proteome analysis (Qiao et al., 2011).

Fluorescence and Solvatochromism Studies

Compounds derived from 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one have been studied for their fluorescence and solvatochromic properties. These studies are significant in developing materials for bio-imaging and optical devices (Nagarasu et al., 2020).

Lipophilicity and Drug Affinity

The lipophilicity of 1-substituted pyrrolidin-2-one derivatives has been measured, providing insights into their pharmacokinetic properties and drug affinity. This research is crucial in drug design and development (Kulig & Malawska, 2009).

properties

IUPAC Name

1-(2-piperazin-1-ylacetyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.C2HF3O2/c14-9-2-1-5-13(9)10(15)8-12-6-3-11-4-7-12;3-2(4,5)1(6)7/h11H,1-8H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOQQKWALRIWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)CN2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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